molecular formula C20H23NO B4929543 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

Katalognummer B4929543
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine, also known as BMS-986168, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the human sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the small intestine.

Wirkmechanismus

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine inhibits the human sodium glucose co-transporter 1 (SGLT1) in the small intestine, which is responsible for the absorption of glucose from the gut lumen into the bloodstream. By inhibiting SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine reduces glucose absorption in the small intestine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to improve glucose tolerance and reduce HbA1c levels in animal models of diabetes. In addition, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs. 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has also been shown to reduce body weight and improve lipid profiles in animal models of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its selectivity and potency as an inhibitor of SGLT1. This makes it a promising candidate for the treatment of type 2 diabetes mellitus. However, one limitation of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine. One direction is to optimize the pharmacokinetic properties of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine to improve its efficacy as a therapeutic agent. Another direction is to investigate the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in combination with other anti-diabetic drugs to enhance its therapeutic effects. Furthermore, the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored. Finally, the safety and efficacy of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in human clinical trials should be further investigated.

Synthesemethoden

The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine involves a series of chemical reactions, including the condensation of 4-biphenylcarboxaldehyde with 2,6-dimethylpiperidine, followed by the reduction of the resulting imine to form the target compound. The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been described in detail in a patent application by Bristol-Myers Squibb.

Wissenschaftliche Forschungsanwendungen

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to reduce glucose absorption in the small intestine, leading to a decrease in blood glucose levels. In preclinical studies, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has demonstrated efficacy in improving glucose tolerance and reducing HbA1c levels in animal models of diabetes. Furthermore, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs, making it a promising candidate for the treatment of type 2 diabetes mellitus.

Eigenschaften

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-6-8-16(2)21(15)20(22)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.